molecular formula C13H12INO2 B1519833 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone CAS No. 1198475-36-3

3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone

Cat. No.: B1519833
CAS No.: 1198475-36-3
M. Wt: 341.14 g/mol
InChI Key: BQVRALHFEDYCJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include information about the compound’s reactivity, the products it forms, and the conditions under which it reacts .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Green Chemistry and Catalytic Systems

Pyridinone derivatives have been explored in the development of green and efficient catalytic systems for the oxidation of benzylic methylenes to ketones and primary amines to nitriles under solvent-free conditions. This approach is noted for its mild and environmentally benign reaction conditions, highlighting the potential of pyridinone compounds in sustainable chemistry practices (Zhang et al., 2009).

Alzheimer's Therapy

Certain N-aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones have been investigated as potential agents for Alzheimer's therapy. These compounds exhibit multifunctional properties including metal chelation, antioxidant activity, and the ability to interfere with metal ion-induced amyloid peptide aggregation, demonstrating the therapeutic potential of pyridinone derivatives in neurodegenerative diseases (Scott et al., 2011).

Antiviral Activity

Derivatives of pyridinones have shown specific inhibitory activity against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, presenting a promising avenue for the development of antiviral therapies. This specificity, combined with their ability to prevent the spread of HIV-1 infection in cell culture, underscores the significance of pyridinone compounds in medicinal chemistry (Goldman et al., 1991).

Coordination Polymers and MOFs

Pyridinone-based ligands have been utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with various metals. These materials are of interest for their potential applications in catalysis, gas storage, and separation technologies, highlighting the role of pyridinone derivatives in materials science (Mylonas-Margaritis et al., 2021).

Photophysical Studies

Studies on the photoprocesses of pyridinone derivatives have contributed to the understanding of their spectral, luminescent, and spectral–kinetic properties. These investigations are crucial for the development of novel photofunctional materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells (Gutrov et al., 2019).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems, such as enzymes or cell receptors .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It may include information about the compound’s toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research or applications of the compound. It may include potential uses of the compound in industry or medicine, or ways that the compound’s synthesis or properties could be improved .

Properties

IUPAC Name

5-iodo-2-methyl-3-phenylmethoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO2/c1-9-13(12(16)11(14)7-15-9)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVRALHFEDYCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CN1)I)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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